molecular formula C21H18N2O4 B2590222 11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1251563-58-2

11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2590222
CAS No.: 1251563-58-2
M. Wt: 362.385
InChI Key: WMUBYQVCWFAIIY-UHFFFAOYSA-N
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Description

11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound featuring a chromene core Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common method involves the McMurry coupling reaction, which uses titanium and zinc to couple 4-oxo-4H-chromene-2-carbaldehydes . This reaction is known for its chemoselectivity and efficiency in forming bis-chromones.

Industrial Production Methods

the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets. In antifungal applications, it inhibits the growth of fungal cells by interfering with their cell wall synthesis and disrupting membrane integrity . The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins essential for fungal survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one apart is its unique tricyclic structure, which provides distinct chemical and biological properties

Properties

IUPAC Name

11-(4-oxochromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-17-9-19(27-18-6-2-1-4-15(17)18)21(26)22-10-13-8-14(12-22)16-5-3-7-20(25)23(16)11-13/h1-7,9,13-14H,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBYQVCWFAIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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